[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound characterized by its complex structure, which includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 4-(difluoromethoxy)-3-ethoxyphenyl precursor, which is then reacted with a suitable pyrazole derivative under controlled conditions. Key steps include:
Formation of the Aromatic Ether: The difluoromethoxy and ethoxy groups are introduced onto the benzene ring through nucleophilic substitution reactions.
Pyrazole Ring Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling Reaction: The final step involves coupling the aromatic ether with the pyrazole derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in diseases, such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [4-(difluoromethoxy)-3-methoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
Compared to similar compounds, [4-(difluoromethoxy)-3-ethoxyphenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to the presence of both difluoromethoxy and trifluoromethyl groups. These groups impart distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13F5N2O4 |
---|---|
Molecular Weight |
368.26 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C14H13F5N2O4/c1-2-24-10-7-8(3-4-9(10)25-12(15)16)11(22)21-13(23,5-6-20-21)14(17,18)19/h3-4,6-7,12,23H,2,5H2,1H3 |
InChI Key |
IOPCGKAHABRNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2C(CC=N2)(C(F)(F)F)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.